molecular formula C6H15NOS B6618113 2-[(4-aminobutyl)sulfanyl]ethan-1-ol CAS No. 1267660-50-3

2-[(4-aminobutyl)sulfanyl]ethan-1-ol

Cat. No.: B6618113
CAS No.: 1267660-50-3
M. Wt: 149.26 g/mol
InChI Key: MOFPXBFHHAIALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-aminobutyl)sulfanyl]ethan-1-ol is a sulfur-containing aliphatic alcohol with a primary amine functional group. Its structure comprises an ethanol backbone modified at the C2 position by a sulfanyl (-S-) group linked to a 4-aminobutyl chain (-(CH₂)₄NH₂).

Properties

IUPAC Name

2-(4-aminobutylsulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c7-3-1-2-5-9-6-4-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFPXBFHHAIALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSCCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol typically involves the reaction of 4-aminobutylthiol with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminobutyl)sulfanyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[(4-aminobutyl)sulfanyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-aminobutyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfide group can participate in redox reactions. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Aliphatic Amine vs. Aromatic/Heterocyclic Substituents

  • Target Compound: The 4-aminobutyl group is a flexible aliphatic chain with a terminal primary amine, facilitating nucleophilic reactions (e.g., acylation) and enhancing solubility in polar solvents.
  • Aromatic Derivatives: Compounds like 2-[(4-chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol () and 2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol () incorporate halogenated aryl groups, increasing hydrophobicity and introducing electron-withdrawing effects that influence reactivity (e.g., electrophilic substitution) .
  • Heterocyclic Analogues: The triazole-containing compound in (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol features a rigid heterocyclic core, enabling π-π stacking interactions and metal coordination, unlike the target’s flexible aliphatic chain .

Functional Group Variations

  • Phosphonothiolates: describes a phosphonothiolate with a quaternary ammonium group, highlighting stark differences in electronic structure and stability compared to the target’s simple thioether and primary amine .

Physicochemical Properties

Property Target Compound 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-FPh)-ethanol 2-{[(4-Bromo-2-FPh)methyl]sulfanyl}ethan-1-ol 2-[(3-Methylpentan-2-yl)amino]ethan-1-ol
Molecular Weight 149.24 396.87 265.15 153.27
Substituent Aliphatic amine Aromatic (Cl, F) Aromatic (Br, F) Branched aliphatic amine
Solubility High (polar solvents) Low (lipophilic) Moderate (halogens reduce polarity) Moderate
Key Reactivity Amine acylation, thioether oxidation Electrophilic substitution, oxidation Nucleophilic aromatic substitution Amine protonation, hydrogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.